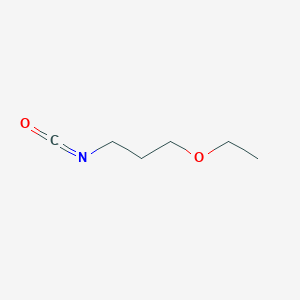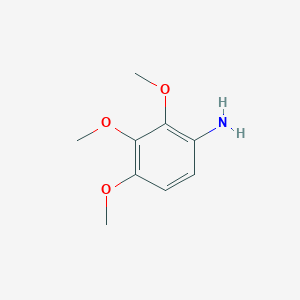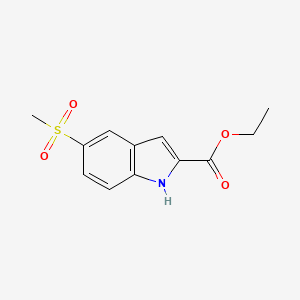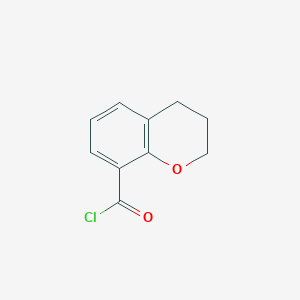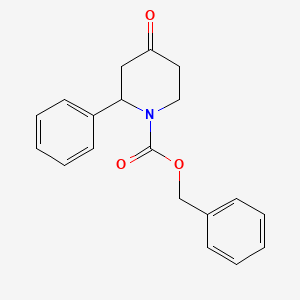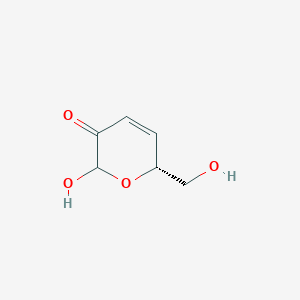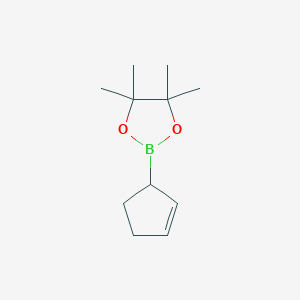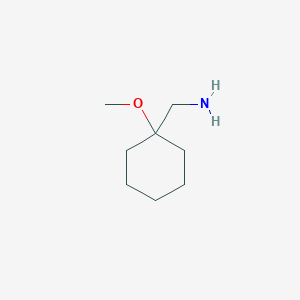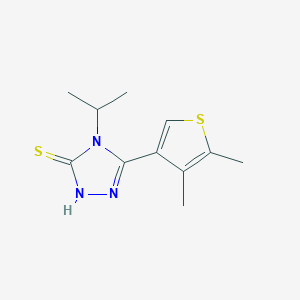
5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. For example, Bayrak et al. (2009) synthesized various 1,2,4-triazoles and found that they exhibited good to moderate antimicrobial activity against certain bacteria and fungi. Similarly, Danilchenko and Parchenko (2017) discovered that new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives showed moderate antimicrobial activity, indicating the potential of these compounds in antibacterial applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009) (Danilchenko & Parchenko, 2017).
Anticorrosive Properties
1,2,4-Triazole derivatives also demonstrate effectiveness as corrosion inhibitors. Nandini et al. (2021) reported that Schiff bases derived from 1,2,4-triazoles showed high efficiency in inhibiting corrosion on stainless steel in acidic environments (Nandini, Ronald, Adimule, & Krishnamurthy, 2021).
Anti-Inflammatory and Analgesic Activities
The triazole derivatives also show potential in pharmacological applications. Arustamyan et al. (2021) synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and tested them for anti-inflammatory activity, demonstrating the compound's relevance in therapeutic research (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021). Furthermore, Karrouchi et al. (2016) explored the analgesic and antioxidant properties of Schiff bases of 4-amino-1,2,4-triazole derivatives, providing insights into their possible medical applications (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Future Directions
properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-6(2)14-10(12-13-11(14)15)9-5-16-8(4)7(9)3/h5-6H,1-4H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHOIHKPPZEQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C2=NNC(=S)N2C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
